molecular formula C26H23N5O4 B2674698 N-(2-ethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1184975-99-2

N-(2-ethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No. B2674698
CAS RN: 1184975-99-2
M. Wt: 469.501
InChI Key: JMPPKARXWAJMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C26H23N5O4 and its molecular weight is 469.501. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related triazoloquinoxaline derivatives involves various chemical reactions, demonstrating the versatility of these compounds. One study highlighted the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through DCC coupling method, showcasing the compound's potential for further derivatization and application in medicinal chemistry (Fathalla, 2015). Another research effort demonstrated a diversified synthesis approach for 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, indicating a method for rapid access to complex fused tricyclic scaffolds (An et al., 2017).

Biological Activities and Applications

  • Several studies have explored the biological activities of triazoloquinoxaline derivatives, revealing their potential in various therapeutic areas. Notably, a class of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines showed promise as novel and rapid-acting antidepressant agents, with potential therapeutic benefits in behavioral despair models in rats (Sarges et al., 1990). Additionally, certain derivatives have been identified as potent and selective human A3 adenosine receptor antagonists, offering insights into designing selective receptor antagonists with increased selectivity and potency (Catarzi et al., 2005).

Antimicrobial and Antiprotozoal Properties

  • Research into the antimicrobial and antiprotozoal properties of quinoxaline derivatives has yielded promising results. One study synthesized a new series of quinoxaline-oxadiazole hybrids, which exhibited significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities, showcasing their potential as antimicrobial and antiprotozoal agents (Patel et al., 2017).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4/c1-3-34-22-11-7-5-9-20(22)27-23(32)16-30-26(33)31-21-10-6-4-8-19(21)28-25(24(31)29-30)35-18-14-12-17(2)13-15-18/h4-15H,3,16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPPKARXWAJMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

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